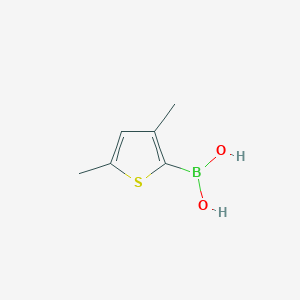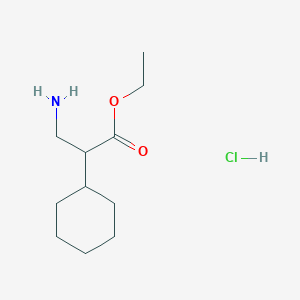
Ethyl 3-amino-2-cyclohexylpropanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-2-cyclohexylpropanoate hydrochloride: is a chemical compound with the molecular formula C11H22O2N1Cl1 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of Ethyl 3-amino-2-cyclohexylpropanoate hydrochloride typically involves the esterification of 3-amino-2-cyclohexylpropanoic acid with ethanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: : Ethyl 3-amino-2-cyclohexylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Nitro or imine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines.
Aplicaciones Científicas De Investigación
Ethyl 3-amino-2-cyclohexylpropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 3-amino-2-cyclohexylpropanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active compound that interacts with cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-amino-2-cyclopentylpropanoate hydrochloride
- Ethyl 3-amino-2-p-tolylpropanoate hydrochloride
- Methyl (2S)-2-amino-3-sulfanylpropanoate hydrochloride
Comparison: : Ethyl 3-amino-2-cyclohexylpropanoate hydrochloride is unique due to its cyclohexyl group, which imparts specific steric and electronic properties. This makes it distinct from similar compounds that have different substituents, such as cyclopentyl or p-tolyl groups .
Propiedades
Fórmula molecular |
C11H22ClNO2 |
|---|---|
Peso molecular |
235.75 g/mol |
Nombre IUPAC |
ethyl 3-amino-2-cyclohexylpropanoate;hydrochloride |
InChI |
InChI=1S/C11H21NO2.ClH/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9;/h9-10H,2-8,12H2,1H3;1H |
Clave InChI |
XSBXZHVXIMEHMV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CN)C1CCCCC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloropyrido[2,3-d]pyrimidine](/img/structure/B13010635.png)
![4-(4-Nitrobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13010644.png)
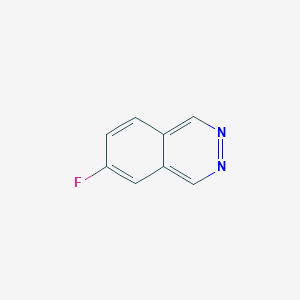
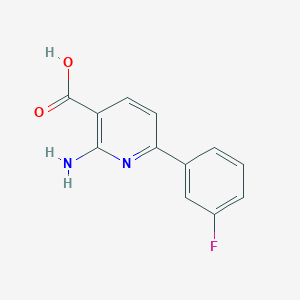
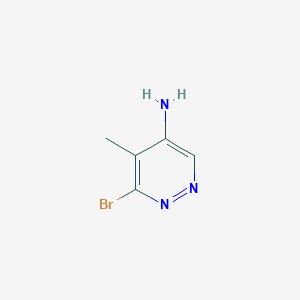
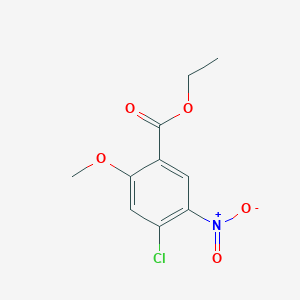
![[3-[(2R)-2-amino-3-hexadecanoyloxy-3-oxopropyl]sulfanyl-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13010661.png)
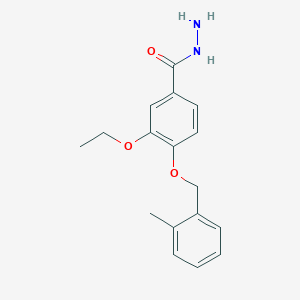
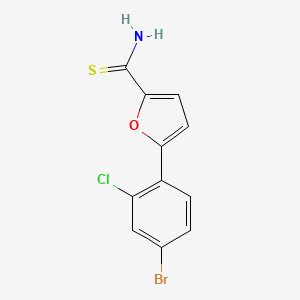

![(1S,5R)-2-Azabicyclo[3.1.0]hexane](/img/structure/B13010682.png)
![6-Methoxy-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13010683.png)
